molecular formula C10H22Cl2N2 B2675007 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride CAS No. 1779130-03-8

4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride

Cat. No. B2675007
CAS RN: 1779130-03-8
M. Wt: 241.2
InChI Key: JPARSUNGOXSFMO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidones, which include 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Various catalysts have been employed in the synthesis of piperidones .


Molecular Structure Analysis

The molecular formula of 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride is C10H22Cl2N2 .

Scientific Research Applications

Synthesis and Cyclization

The cyclization of primary aminyl radicals, including those related to piperidine structures, demonstrates the compound's role in forming pyrrolidine and/or piperidine products through efficient cyclization processes. This reaction pathway is significant for generating complex heterocycles, which are prevalent in natural products and pharmaceuticals (Liu et al., 2007).

Mannich Reaction and Heterocycle Synthesis

The Mannich reaction, involving the synthesis of N,S-containing heterocycles, highlights the use of piperidine derivatives in constructing complex molecular frameworks. This approach is instrumental in creating compounds with potential therapeutic applications, showcasing the compound's utility in medicinal chemistry (Dotsenko et al., 2012).

Enantioselective Synthesis

The enantioselective synthesis of chiral piperidines from acyclic amines, utilizing radical-mediated δ C-H cyanation, demonstrates the compound's importance in creating stereochemically complex structures. This methodology offers a robust route to asymmetric synthesis, critical for drug development and the synthesis of biologically active molecules (Zhang et al., 2019).

Aza-Prins Cyclization

The aza-Prins cyclization process, leading to the formation of six-membered azacycles, underscores the compound's role in synthesizing nitrogen-containing heterocycles. These structures are foundational in many natural products and pharmaceuticals, highlighting the compound's utility in diverse synthetic applications (Bolm et al., 2004).

properties

IUPAC Name

4-(cyclobutylmethyl)piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2.2ClH/c11-10(4-6-12-7-5-10)8-9-2-1-3-9;;/h9,12H,1-8,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPARSUNGOXSFMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CC2(CCNCC2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride

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